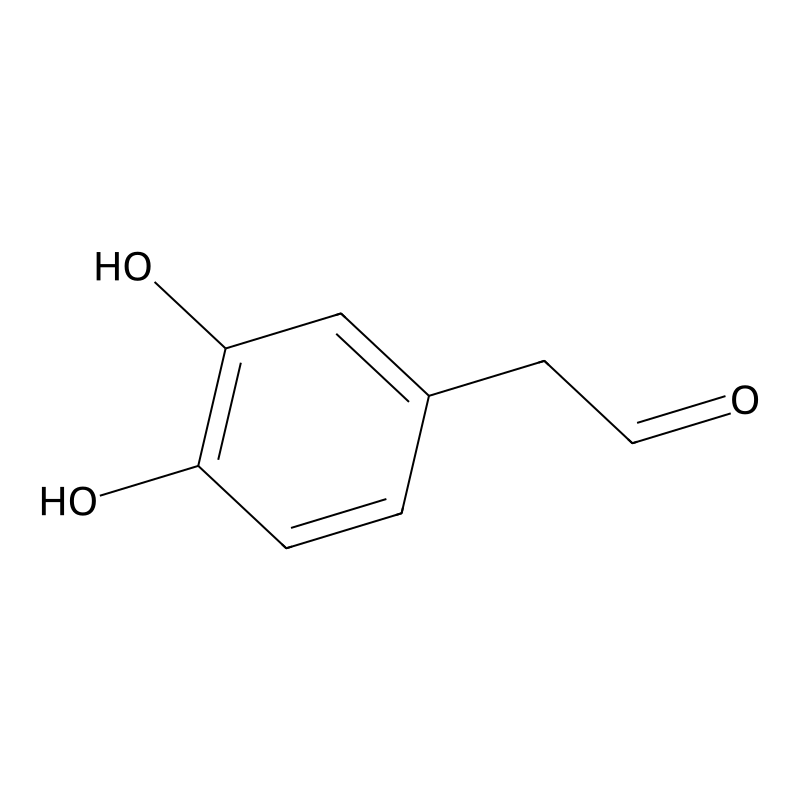

3,4-Dihydroxyphenylacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DOPAL as a Dopamine Metabolite:

DOPAL is a metabolite of dopamine, a neurotransmitter found in the brain. It is formed by the enzyme monoamine oxidase (MAO) breaking down dopamine PubMed: . Researchers are interested in DOPAL because it may play a role in various neurological conditions, including Parkinson's disease PubMed: .

Potential Role in Neurotoxicity:

Studies suggest that DOPAL may be neurotoxic, meaning it can damage neurons. It has been shown to be more cytotoxic (toxic to cells) than dopamine itself in certain cell lines PubMed: . Additionally, DOPAL may contribute to the aggregation of alpha-synuclein, a protein associated with Parkinson's disease PubMed: . However, further research is needed to understand the exact role of DOPAL in neurodegeneration.

Applications in Synthetic Biology:

DOPAL is also being explored for its potential applications in synthetic biology. Researchers have engineered enzymes to convert L-DOPA (levodopa, a dopamine precursor) directly into DOPAL, bypassing some of the natural steps in the pathway Nature Communications: . This approach could be useful for the production of specific molecules of interest in the field of synthetic biology.

3,4-Dihydroxyphenylacetaldehyde, also known as dopamine aldehyde, is a significant metabolite of the neurotransmitter dopamine. It is formed primarily through the action of monoamine oxidase, which catalyzes the oxidative deamination of dopamine. The compound has the chemical formula and is characterized by two hydroxyl groups attached to a phenyl ring, along with an aldehyde functional group. This structure contributes to its reactivity and biological significance.

DOPAL's mechanism of action is complex and under investigation. While necessary for dopamine breakdown, its reactive nature may contribute to neurotoxicity. The "catecholaldehyde hypothesis" proposes that DOPAL's accumulation can damage neurons and contribute to Parkinson's disease. This hypothesis is supported by studies showing DOPAL's neurotoxic effects in animal models [].

- Oxidation: It can undergo enzymatic oxidation to form reactive species, such as ortho-quinones, which can interact with cellular nucleophiles like proteins and thiols .

- Condensation: Dihydroxyphenylacetaldehyde can react with other compounds to form larger molecules through condensation reactions.

- Reduction: The aldehyde group can be reduced to form 3,4-dihydroxyphenylethanol.

These reactions are significant in understanding its role in neurotoxicity and metabolism.

3,4-Dihydroxyphenylacetaldehyde is recognized for its neurotoxic properties. It is significantly more toxic than dopamine itself and contributes to dopaminergic neurodegeneration associated with conditions like Parkinson's disease. The compound has been shown to induce apoptosis in neuronal cells and disrupt mitochondrial function . Its toxicity is believed to stem from its ability to form reactive oxygen species and inhibit aldehyde dehydrogenase, an enzyme responsible for detoxifying aldehydes .

The synthesis of 3,4-dihydroxyphenylacetaldehyde can occur through several methods:

- Biological Synthesis: The primary method involves the enzymatic conversion of dopamine by monoamine oxidase.

- Chemical Synthesis: Laboratory synthesis can be achieved through:

3,4-Dihydroxyphenylacetaldehyde has several applications:

- Research Tool: It serves as a critical compound in studies related to neurobiology and the mechanisms underlying neurodegenerative diseases.

- Biochemical Studies: Used in investigations concerning protein interactions and oxidative stress.

- Pharmaceutical Development: Understanding its metabolic pathways aids in developing treatments for Parkinson's disease and related disorders.

Studies have shown that 3,4-dihydroxyphenylacetaldehyde interacts with various proteins and enzymes in biological systems:

- Protein Reactivity: The compound exhibits reactivity towards thiol groups in proteins, leading to potential modifications that can affect protein function .

- Inhibition of Enzymes: High concentrations of 3,4-dihydroxyphenylacetaldehyde inhibit aldehyde dehydrogenase, which may exacerbate neurotoxicity .

These interactions highlight its role as both a metabolite and a toxic agent.

Several compounds share structural similarities with 3,4-dihydroxyphenylacetaldehyde. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | C₈H₈O₄ | A major metabolite of dopamine; less toxic than DOPAL. |

| 3-Methoxytyramine | C₉H₁₃NO₃ | Methylated form of dopamine; less reactive. |

| 5-Hydroxyindoleacetaldehyde | C₉H₉NO₃ | A serotonin metabolite; structurally distinct but shares neuroactive properties. |

| 3,4-Dihydroxyphenylglycolaldehyde | C₉H₁₀O₄ | A related compound involved in catecholamine metabolism. |

While these compounds share certain structural characteristics with 3,4-dihydroxyphenylacetaldehyde, they differ significantly in terms of biological activity and toxicity profiles. This uniqueness makes 3,4-dihydroxyphenylacetaldehyde a crucial focus in research related to neurodegenerative diseases.

Dopamine Oxidative Metabolism Leading to DOPAL Formation

Monoamine Oxidase (MAO) Mechanisms

The formation of DOPAL occurs primarily through the oxidative deamination of dopamine catalyzed by monoamine oxidase (MAO), a flavin-dependent enzyme localized to mitochondrial outer membranes. MAO exists in two isoforms—MAO-A and MAO-B—with MAO-B exhibiting preferential activity toward dopamine in human dopaminergic neurons [4] [5]. The reaction involves the cleavage of the amine group from dopamine, yielding ammonia and DOPAL as products. This process is coupled with the reduction of molecular oxygen to hydrogen peroxide, introducing oxidative stress as a byproduct [4]. Structural studies of MAO-B reveal a hydrophobic substrate-binding pocket that accommodates the catechol moiety of dopamine, facilitating electron transfer from the substrate to the flavin adenine dinucleotide (FAD) cofactor [5].

DOPAL as an Intermediate Metabolite

DOPAL occupies a pivotal position in catecholamine metabolism, acting as the immediate precursor to both acidic and alcoholic metabolites. Its instability arises from the electrophilic aldehyde group, which predisposes it to spontaneous reactions with cellular nucleophiles. Despite its transient nature, DOPAL accumulates in cytosolic compartments when detoxification pathways are impaired, reaching concentrations up to 3 μM in Parkinson’s disease models [4]. Quantitative analyses demonstrate that DOPAL is approximately 100-fold more toxic to dopaminergic neurons than dopamine itself, underscoring its role as a reactive intermediate [4].

DOPAL Detoxification Mechanisms

Aldehyde Dehydrogenase (ALDH) Pathway

The primary route for DOPAL clearance involves oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) via aldehyde dehydrogenase (ALDH). Multiple ALDH isoforms contribute to this process, including mitochondrial ALDH2 and cytosolic ALDH1A1 [4]. ALDH2 exhibits higher catalytic efficiency (Km ≈ 1.2 μM) compared to cytosolic isoforms, reflecting its central role in neuronal DOPAL metabolism [4]. Structural studies of ALDH2 highlight a conserved cysteine residue (Cys302) that facilitates nucleophilic attack on the aldehyde group, forming a thiohemiacetal intermediate before NAD+-dependent oxidation to DOPAC [4]. Impairment of ALDH activity—due to genetic polymorphisms or oxidative stress—results in DOPAL accumulation, as observed in Parkinson’s disease postmortem brains [4].

Aldehyde/Aldose Reductase Pathway

A secondary detoxification mechanism involves reduction of DOPAL to 3,4-dihydroxyphenylethanol (DOPET) by aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1). These NADPH-dependent enzymes exhibit lower affinity for DOPAL (Km ≈ 50–100 μM) compared to ALDH, rendering this pathway less efficient under physiological conditions [4]. However, under oxidative stress or ALDH inhibition, reductase activity becomes compensatory, as demonstrated by a 3-fold increase in DOPET levels in MAO-B-overexpressing cell models [4].

Alternative Metabolic Fates of DOPAL

Non-enzymatic reactions contribute to DOPAL clearance under pathological conditions. The aldehyde group readily forms Schiff bases with lysine residues in proteins, leading to covalent modifications and cross-linking [4]. Mass spectrometry studies identify α-synuclein, tyrosine hydroxylase, and ALDH itself as targets of DOPAL adduction, potentially disrupting dopaminergic signaling [4]. Additionally, DOPAL undergoes autoxidation to form quinone species, which further react with glutathione to generate conjugates detectable in cerebrospinal fluid [5].

Regulation of DOPAL Levels in Neuronal Systems

Enzymatic Control Mechanisms

DOPAL homeostasis depends on the balance between MAO-mediated production and ALDH-dependent clearance. Feedback inhibition of MAO-B by DOPAL (IC50 ≈ 5 μM) provides a regulatory checkpoint, attenuating dopamine catabolism during aldehyde accumulation [5]. Conversely, ALDH activity is modulated by oxidative stress byproducts such as 4-hydroxynonenal (4HNE), which inhibits ALDH2 at concentrations as low as 10 μM [4]. Computational models predict that a 50% reduction in ALDH activity increases steady-state DOPAL levels by 400%, highlighting the sensitivity of this system to enzymatic perturbations [4].

Reactive Aldehyde Properties

The aldehyde functional group of 3,4-dihydroxyphenylacetaldehyde represents the primary electrophilic center responsible for its potent reactivity with cellular nucleophiles. This carbonyl moiety demonstrates exceptional affinity for amino groups, particularly the epsilon-amino groups of lysine residues in proteins. The electrophilic nature of the aldehyde carbon enables rapid formation of covalent bonds with nucleophilic centers under physiological conditions, with reaction rates significantly enhanced at elevated pH values characteristic of cellular environments.

The aldehyde group of 3,4-dihydroxyphenylacetaldehyde readily forms Schiff base intermediates with primary amines through nucleophilic addition reactions. These initial reversible interactions can undergo subsequent stabilization through various mechanisms, including reduction or oxidative rearrangement processes. The formation of these covalent adducts occurs rapidly, with detectable protein modification observable within minutes of exposure to micromolar concentrations of the catecholaldehyde.

Table 1: Comparative Neurotoxicity of Dopamine Metabolites

| Compound | Chemical Structure | Relative Toxicity | Minimum Toxic Concentration | Protein Reactivity | Mitochondrial Toxicity | α-Synuclein Oligomerization |

|---|---|---|---|---|---|---|

| 3,4-Dihydroxyphenylacetaldehyde | Catechol + Aldehyde | 1000-fold more toxic than dopamine | 100 ng (in vivo) | High (forms Schiff bases) | Potent (induces permeability transition) | Potent crosslinking agent |

| Dopamine | Catechol + Amine | Baseline toxicity | 20 μg (in vivo) | Low | Weak | Minimal effect |

| 3,4-Dihydroxyphenylacetic acid | Catechol + Carboxylic acid | Minimal toxicity | No evidence at 5x higher doses | Very low | None documented | No effect |

| 3,4-Dihydroxyphenylethanol | Catechol + Alcohol | Low toxicity | No evidence at 5x higher doses | Very low | None documented | No effect |

Under physiological conditions, 3,4-dihydroxyphenylacetaldehyde exists in equilibrium between its free aldehyde form and a hydrated gem-diol configuration, with approximately 30% remaining as the active aldehyde species. This equilibrium allows for sustained reactivity even in aqueous cellular environments, ensuring continuous availability of the electrophilic aldehyde for protein modification reactions.

Protein Modification and Crosslinking

The protein modification capacity of 3,4-dihydroxyphenylacetaldehyde represents a critical mechanism underlying its neurotoxic effects. This catecholaldehyde functions as a bifunctional electrophile, capable of forming complex crosslinked protein structures through sequential reaction mechanisms involving both its aldehyde and catechol components.

The initial step in protein modification involves nucleophilic attack by lysine epsilon-amino groups on the aldehyde carbon of 3,4-dihydroxyphenylacetaldehyde, forming reversible Schiff base intermediates. These primary adducts can undergo stabilization through reduction or, more significantly, through oxidative processes involving the catechol moiety. The catechol group readily undergoes auto-oxidation under physiological conditions, generating reactive quinone intermediates that further enhance the electrophilic nature of the molecule.

A particularly significant discovery in 3,4-dihydroxyphenylacetaldehyde chemistry is the formation of dicatechol pyrrole lysine adducts through a novel reaction mechanism. This process involves the addition of two molecules of 3,4-dihydroxyphenylacetaldehyde to a single lysine residue, followed by intramolecular cyclization to form a pyrrole ring structure. The reaction proceeds through initial Schiff base formation, followed by nucleophilic attack of the second catecholaldehyde molecule and subsequent ring closure via carbon-carbon bond formation.

The dicatechol pyrrole lysine adducts can undergo further oxidative modifications, leading to the formation of dicatechol isoindole lysine intermediates. These tetracyclic structures demonstrate enhanced stability and serve as precursors for intermolecular crosslinking reactions. The isoindole intermediates can dimerize through carbon-carbon bond formation between separate protein molecules, creating stable protein crosslinks that resist cellular degradation mechanisms.

Protein crosslinking mediated by 3,4-dihydroxyphenylacetaldehyde occurs through a two-step process. The initial adduct formation phase proceeds rapidly within the first hour of exposure, during which substantial protein modification occurs without extensive intermolecular crosslinking. The second phase involves oxidative conversion of the initial adducts to reactive intermediates capable of forming stable intermolecular bonds, a process that can be accelerated by oxidizing agents or occur more slowly through auto-oxidation.

Table 2: 3,4-Dihydroxyphenylacetaldehyde Neurotoxic Mechanisms and Characteristics

| Mechanism | Description | Concentration Range | Time Course |

|---|---|---|---|

| Reactive Aldehyde Properties | Aldehyde group forms covalent bonds with lysine residues | 100 μM - 2 mM (in vitro) | Minutes to hours |

| Protein Crosslinking | Creates dicatechol pyrrole lysine adducts leading to protein aggregation | 5-100 μM (protein crosslinking) | Hours (2-step process) |

| Mitochondrial Permeability Transition | Induces opening of permeability transition pore at physiological concentrations | ≤1 μM (mitochondrial dysfunction) | Minutes |

| Free Radical Generation | Auto-oxidation produces superoxide and hydroxyl radicals | 100 μM (oxidative stress) | Immediate |

| Antioxidant Depletion | Depletes glutathione and other cellular antioxidants | 50-500 μM (antioxidant depletion) | Hours |

The crosslinking mechanism demonstrates preferential formation of adduct-to-adduct linkages rather than adduct-to-native protein interactions. Isotopic labeling studies have revealed that intermolecular crosslinks predominantly form between modified lysine residues on different protein molecules, rather than between modified and unmodified amino acid residues. This finding indicates that the crosslinking process requires prior adduct formation and subsequent oxidative activation for stable intermolecular bond formation.

Comparison with Other Dopamine Metabolites

The neurotoxic potency of 3,4-dihydroxyphenylacetaldehyde far exceeds that of other dopamine metabolites, demonstrating toxicity levels approximately 1000-fold greater than dopamine itself. This exceptional toxicity stems from the unique combination of reactive functional groups present in the catecholaldehyde structure, which distinguishes it from other metabolites in the dopamine degradation pathway.

3,4-Dihydroxyphenylacetic acid, the primary oxidation product of 3,4-dihydroxyphenylacetaldehyde, exhibits minimal neurotoxic properties. The conversion of the reactive aldehyde to a carboxylic acid effectively eliminates the electrophilic reactivity that underlies catecholaldehyde toxicity. Similarly, 3,4-dihydroxyphenylethanol, formed through aldehyde reduction, demonstrates significantly reduced toxicity compared to the parent aldehyde.

The enhanced toxicity of 3,4-dihydroxyphenylacetaldehyde relative to dopamine reflects fundamental differences in their reactive properties. While dopamine can undergo oxidation to form reactive quinone species, this process requires specific oxidative conditions and occurs more slowly than the spontaneous reactivity of the catecholaldehyde. The aldehyde functional group provides immediate electrophilic reactivity that does not require prior oxidative activation, enabling rapid protein modification under physiological conditions.

In comparative studies using rat substantia nigra and ventral tegmental area, 3,4-dihydroxyphenylacetaldehyde demonstrated selective toxicity toward dopaminergic neurons at concentrations as low as 100 ng, while dopamine required doses 200-fold higher to produce comparable neuronal loss. Neither 3,4-dihydroxyphenylacetic acid nor other dopamine metabolites exhibited evidence of neurotoxicity at concentrations five-fold higher than those required for 3,4-dihydroxyphenylacetaldehyde toxicity.

The bifunctional nature of 3,4-dihydroxyphenylacetaldehyde, combining both aldehyde and catechol reactivity, creates a unique toxicological profile not observed in other catecholamine metabolites. This dual reactivity enables both immediate protein modification through aldehyde chemistry and secondary oxidative processes through catechol auto-oxidation, creating multiple pathways for cellular damage that are absent in structurally related compounds.

Mitochondrial Dysfunction Induced by 3,4-Dihydroxyphenylacetaldehyde

Effects on Mitochondrial Membrane Permeability

3,4-Dihydroxyphenylacetaldehyde exerts profound effects on mitochondrial membrane integrity through induction of the mitochondrial permeability transition pore. This pathological opening of a non-selective channel in the inner mitochondrial membrane represents one of the most sensitive and rapid responses to catecholaldehyde exposure, occurring at physiological concentrations that are substantially lower than those required for other toxic effects.

In energetically compromised mitochondria isolated from neuronal cells, 3,4-dihydroxyphenylacetaldehyde demonstrates exceptional potency in triggering permeability transition, with effective concentrations more than 1000-fold lower than those required for dopamine to produce similar effects. The catecholaldehyde induces permeability transition at concentrations as low as 1 μM in compromised mitochondria, while maintaining some effect even in fully energized mitochondria, though at higher concentrations.

The permeability transition induced by 3,4-dihydroxyphenylacetaldehyde results in loss of mitochondrial membrane potential, cessation of adenosine triphosphate synthesis, and osmotic swelling of the mitochondrial matrix. These changes occur rapidly following exposure, with detectable effects observable within minutes of catecholaldehyde application. The process involves opening of a proteinaceous pore complex that allows passage of solutes up to 1500 Da molecular weight across the inner mitochondrial membrane.

Studies using isolated mouse brain mitochondria have demonstrated that 3,4-dihydroxyphenylacetaldehyde-oligomerized α-synuclein produces enhanced mitochondrial toxicity compared to other protein aggregates. These oligomeric structures cause significant reduction in oxygen consumption rates, particularly when mitochondria are respiring on malate plus pyruvate substrates, suggesting specific targeting of mitochondrial Complex I.

The sensitivity to 3,4-dihydroxyphenylacetaldehyde varies significantly with mitochondrial energetic status. Fully energized mitochondria demonstrate 30-fold or greater resistance to permeability transition induction compared to energetically compromised organelles. This differential sensitivity suggests that mitochondrial respiratory capacity may provide protection against catecholaldehyde toxicity, potentially explaining why metabolically active dopaminergic neurons show particular vulnerability to this compound.

Induction of Apoptotic Pathways

The mitochondrial dysfunction induced by 3,4-dihydroxyphenylacetaldehyde serves as a critical trigger for apoptotic cell death pathways. The permeability transition pore opening leads to release of pro-apoptotic factors from the mitochondrial intermembrane space, including cytochrome c, which subsequently activates downstream caspase cascades.

In dopaminergic cell lines, 3,4-dihydroxyphenylacetaldehyde exposure results in characteristic apoptotic changes, including loss of mitochondrial membrane potential, translocation of Bax protein to mitochondria, cytochrome c release, and activation of caspase-3. These changes occur in a coordinated sequence that culminates in nuclear fragmentation and cell death. The process demonstrates dependence on oxidative stress, as antioxidants such as N-acetylcysteine can effectively block the apoptotic cascade.

The apoptotic response to 3,4-dihydroxyphenylacetaldehyde involves both intrinsic and extrinsic pathways. The intrinsic pathway is primarily triggered by mitochondrial dysfunction and involves Bcl-2 family proteins that regulate mitochondrial membrane permeability. Pro-apoptotic proteins such as Bax and Bak facilitate pore formation in the outer mitochondrial membrane, while anti-apoptotic proteins like Bcl-2 and Bcl-xL provide protective effects.

The mitochondrial permeability transition induced by 3,4-dihydroxyphenylacetaldehyde can be inhibited by specific pharmacological agents, including cyclosporine A and other permeability transition pore inhibitors. These protective effects demonstrate the central role of mitochondrial membrane permeabilization in mediating catecholaldehyde toxicity and suggest potential therapeutic approaches for preventing neuronal death in dopaminergic disorders.

Astrocytic cells also demonstrate vulnerability to 3,4-dihydroxyphenylacetaldehyde-induced mitochondrial dysfunction. In rat astrocyte cell lines, catecholaldehyde exposure results in reduced cell viability, induction of apoptosis, decreased mitochondrial performance, and increased oxidative stress. This astrocytic toxicity suggests that 3,4-dihydroxyphenylacetaldehyde effects extend beyond dopaminergic neurons to affect supporting glial cells, potentially contributing to broader neuroinflammatory responses.

Oxidative Stress Mechanisms

Free Radical Generation

3,4-Dihydroxyphenylacetaldehyde serves as a potent generator of reactive oxygen species through multiple mechanistic pathways. The catechol moiety of this compound undergoes spontaneous auto-oxidation under physiological conditions, producing a cascade of reactive intermediates including semiquinone radicals, ortho-quinones, and ultimately superoxide and hydroxyl radicals.

The auto-oxidation process begins with single-electron oxidation of the catechol to form a semiquinone radical intermediate, which has been characterized using electron paramagnetic resonance spectroscopy. This unstable radical species can undergo further oxidation to form the corresponding ortho-quinone, or alternatively can participate in redox cycling reactions that generate additional reactive oxygen species. The quinone form of 3,4-dihydroxyphenylacetaldehyde exists exclusively in a hydrated state under aqueous conditions, which influences its subsequent reactivity patterns.

Superoxide represents a critical reactive species generated during 3,4-dihydroxyphenylacetaldehyde auto-oxidation. This radical anion propagates chain reaction oxidation processes and serves as a precursor for other highly reactive species. The role of superoxide in catecholaldehyde chemistry has been demonstrated through the use of superoxide dismutase, which dramatically inhibits auto-oxidation rates by 94%, indicating that superoxide functions as the primary propagating species in the oxidative cascade.

The generation of hydroxyl radicals occurs through the interaction of 3,4-dihydroxyphenylacetaldehyde with hydrogen peroxide, which is produced concurrently during monoamine oxidase-catalyzed dopamine metabolism. These highly reactive hydroxyl radicals are capable of initiating lipid peroxidation, protein oxidation, and nucleic acid damage. The formation of hydroxyl radicals is particularly significant because these species trigger aggregation of α-synuclein to its toxic oligomeric forms.

The oxidative stress generated by 3,4-dihydroxyphenylacetaldehyde involves cyclooxygenase-2, an enzyme associated with neuroinflammation and upregulated in parkinsonian brains. This enzyme can catalyze the oxidation of both dopamine and 3,4-dihydroxyphenylacetaldehyde, accelerating the production of reactive quinone species and establishing connections between oxidative stress, neuroinflammation, and catecholamine toxicity.

Antioxidant System Impairment

3,4-Dihydroxyphenylacetaldehyde exposure results in significant depletion of cellular antioxidant systems, creating conditions that enhance oxidative damage and perpetuate toxic cycles. The catecholaldehyde directly consumes antioxidant molecules through covalent modification reactions and indirectly impairs antioxidant enzyme function through protein modification mechanisms.

Glutathione depletion represents a major consequence of 3,4-dihydroxyphenylacetaldehyde exposure. While glutathione does not react directly with the catecholaldehyde to form stable adducts, it provides protection against oxidative damage by scavenging reactive quinone species and maintaining cellular reducing conditions. The consumption of glutathione during these protective reactions leads to progressive depletion of this critical antioxidant.

Ascorbic acid demonstrates dose-dependent protective effects against 3,4-dihydroxyphenylacetaldehyde reactivity. This vitamin C derivative can effectively reduce quinone intermediates back to catechol forms, interrupting the oxidative cycles that lead to protein crosslinking and cellular damage. However, the protective capacity of ascorbic acid becomes overwhelmed at high catecholaldehyde concentrations or during prolonged exposures.

N-acetylcysteine provides particularly effective protection against 3,4-dihydroxyphenylacetaldehyde-induced damage through multiple mechanisms. This antioxidant prevents catechol auto-oxidation, reduces quinone formation, and can form direct conjugates with reactive intermediates. Studies have demonstrated that N-acetylcysteine can prevent protein oligomerization, ubiquitination, and aggregation induced by 3,4-dihydroxyphenylacetaldehyde exposure.

The antioxidant enzyme superoxide dismutase plays a crucial protective role by eliminating superoxide radicals that propagate 3,4-dihydroxyphenylacetaldehyde auto-oxidation. Enzymatic removal of superoxide prevents the chain reaction processes that lead to extensive catecholaldehyde oxidation and subsequent protein modification. However, at very high concentrations, superoxide dismutase itself may exhibit pro-oxidant activity through alternative enzymatic pathways.

Lipid peroxidation products, including 4-hydroxynonenal and malondialdehyde, create particularly problematic conditions by inhibiting aldehyde dehydrogenase enzymes responsible for 3,4-dihydroxyphenylacetaldehyde detoxification. These products of oxidative stress accumulate in neurodegenerative conditions and create positive feedback loops that enhance catecholaldehyde accumulation while simultaneously depleting protective antioxidant systems.

The impairment of antioxidant systems by 3,4-dihydroxyphenylacetaldehyde creates cellular vulnerability to additional oxidative insults. Neurons with depleted antioxidant capacity demonstrate enhanced sensitivity to other neurotoxins, environmental toxicants, and age-related oxidative damage. This compromised antioxidant status may explain the progressive nature of dopaminergic neurodegeneration and the increased vulnerability of affected neurons to diverse pathological stimuli.

Selective Vulnerability of Dopaminergic Neurons

Substantia Nigra pars compacta Sensitivity

The substantia nigra pars compacta demonstrates exceptional vulnerability to 3,4-dihydroxyphenylacetaldehyde toxicity, exhibiting selective neuronal loss at concentrations that spare other brain regions. This heightened sensitivity reflects multiple intrinsic characteristics of these dopaminergic neurons that predispose them to catecholaldehyde-induced damage.

Metabolic hyperactivity represents a fundamental vulnerability factor for substantia nigra pars compacta neurons. These dopaminergic cells maintain exceptionally high metabolic rates compared to other neuronal populations, requiring elevated adenosine triphosphate production to support their specialized physiological functions. This high energy demand creates dependency on mitochondrial oxidative phosphorylation and increases susceptibility to compounds that impair mitochondrial function, such as 3,4-dihydroxyphenylacetaldehyde.

The morphological complexity of substantia nigra pars compacta neurons contributes to their vulnerability. These cells possess extensive dendritic arbors and axonal projections that require substantial energy for maintenance and function. The large surface area and complex geometry create increased metabolic demands and provide more targets for toxic modification by reactive catecholaldehydes.

Neuromelanin accumulation in substantia nigra pars compacta neurons represents both a protective mechanism and a vulnerability factor. These pigmented granules form through auto-oxidation of cytosolic catecholamines and serve to sequester potentially toxic quinone species. However, the presence of neuromelanin also indicates chronic exposure to oxidative conditions and may contribute to inflammatory responses that enhance vulnerability to additional insults.

Dopamine turnover rates in substantia nigra pars compacta neurons are substantially higher than in other dopaminergic populations. This elevated neurotransmitter metabolism results in increased production of 3,4-dihydroxyphenylacetaldehyde through monoamine oxidase activity. The combination of high dopamine synthesis, metabolism, and potential for vesicular leakage creates conditions favoring catecholaldehyde accumulation.

Aldehyde dehydrogenase expression varies among dopaminergic neuronal populations, with some substantia nigra pars compacta neurons demonstrating reduced levels of this protective enzyme. Neurons lacking adequate aldehyde dehydrogenase capacity are more vulnerable to catecholaldehyde accumulation and associated toxicity. This differential enzyme expression may explain the heterogeneous vulnerability observed within the substantia nigra pars compacta.

Table 3: Regional Vulnerability to 3,4-Dihydroxyphenylacetaldehyde Neurotoxicity

| Brain Region | 3,4-Dihydroxyphenylacetaldehyde Sensitivity | Neuronal Loss (100 ng 3,4-Dihydroxyphenylacetaldehyde) | Metabolic Activity | Neuromelanin Content | Vulnerability Factors |

|---|---|---|---|---|---|

| Substantia Nigra pars compacta | Highest | Significant (p<0.001) | High ATP demand | High | High metabolism, dopamine content, oxidative stress |

| Ventral Tegmental Area | Moderate | Moderate | Moderate ATP demand | Lower than SNpc | Lower dopamine turnover |

| Substantia Nigra pars reticulata | Low | No significant loss | Lower metabolic rate | Minimal | Non-dopaminergic |

| Glial cells | Lowest | Minimal toxicity | Variable | None | Different metabolic profile |

Vascular characteristics of the substantia nigra pars compacta may contribute to enhanced vulnerability. This region demonstrates higher vascular density compared to other midbrain areas, which may facilitate infiltration of immune cells and inflammatory mediators under pathological conditions. The increased vascularity could also enhance exposure to circulating toxicants or metabolic products that exacerbate 3,4-dihydroxyphenylacetaldehyde toxicity.

Ventral Tegmental Area Comparative Resistance

The ventral tegmental area demonstrates significantly greater resistance to 3,4-dihydroxyphenylacetaldehyde toxicity compared to the substantia nigra pars compacta. This differential vulnerability provides important insights into the factors that determine neuronal susceptibility to catecholaldehyde-induced damage.

Lower metabolic demands characterize ventral tegmental area dopaminergic neurons compared to their substantia nigra counterparts. These cells maintain more moderate energy requirements and demonstrate less dependence on maximal mitochondrial oxidative phosphorylation capacity. This reduced metabolic stress provides greater tolerance for mitochondrial dysfunction induced by 3,4-dihydroxyphenylacetaldehyde.

Reduced dopamine turnover in ventral tegmental area neurons results in lower steady-state production of 3,4-dihydroxyphenylacetaldehyde. The decreased synthesis and metabolism of dopamine in these cells creates conditions less favorable for catecholaldehyde accumulation. Additionally, ventral tegmental area neurons demonstrate different patterns of dopamine storage and release that may minimize cytosolic catecholamine exposure.

Neuromelanin content in ventral tegmental area neurons is substantially lower than in substantia nigra pars compacta cells. This reduced pigmentation reflects lower chronic oxidative stress and suggests more effective antioxidant protection or reduced exposure to oxidizing conditions. The absence of extensive neuromelanin accumulation indicates better maintenance of cellular redox homeostasis.

Differential gene expression patterns distinguish ventral tegmental area neurons from substantia nigra pars compacta cells. Transcription factors involved in ventral tegmental area development and maintenance may program these neurons with enhanced protective mechanisms or reduced vulnerability to oxidative stress. These molecular differences contribute to the selective resistance observed in comparative toxicity studies.

Projection target differences between ventral tegmental area and substantia nigra pars compacta neurons may influence their vulnerability to toxic insults. Ventral tegmental area neurons project to diverse brain regions including prefrontal cortex, nucleus accumbens, and limbic structures, while substantia nigra pars compacta neurons primarily innervate striatal regions. These different projection patterns may create distinct metabolic demands and exposure risks.

Synaptic connectivity patterns vary between these dopaminergic populations. Ventral tegmental area neurons receive different combinations of excitatory and inhibitory inputs compared to substantia nigra pars compacta cells, potentially influencing their metabolic demands and stress responses. The distinct input patterns may also affect calcium homeostasis and mitochondrial function in ways that modulate vulnerability to 3,4-dihydroxyphenylacetaldehyde.

Antioxidant enzyme expression may differ between these neuronal populations, contributing to their differential vulnerability. Ventral tegmental area neurons might maintain higher levels of protective enzymes such as superoxide dismutase, catalase, or glutathione peroxidase, providing enhanced defense against oxidative damage induced by catecholaldehyde exposure.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant